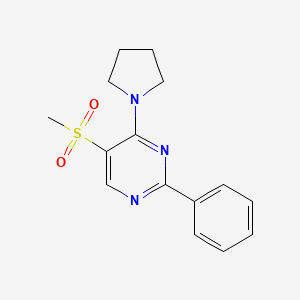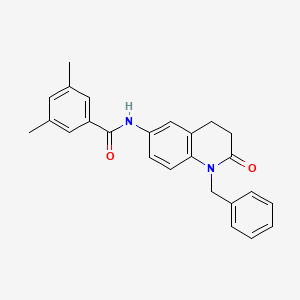
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide” is a compound that belongs to the quinoline class of organic compounds1. It has a molecular formula of C23H26N2O2 and a molecular weight of 362.4731.
Synthesis Analysis
The chemical compound is a versatile material used in scientific research. Its unique structure and properties make it suitable for various applications, such as drug discovery, organic synthesis, and medicinal chemistry2.Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzyl group attached to a tetrahydroquinoline ring, which is further connected to a dimethylbenzamide group. The presence of the 2-oxo group in the tetrahydroquinoline ring adds to the complexity of the structure1.Chemical Reactions Analysis
The compound is known for its potential applications in various fields of research and industry3. However, specific chemical reactions involving this compound are not readily available from the current search results.
Physical And Chemical Properties Analysis
Unfortunately, the search results do not provide specific information about the physical and chemical properties of this compound.科学研究应用
Synthesis and Chemical Properties
- Novel Sigma-2 Receptor Probes : Research into benzamide analogues, such as [3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide, has contributed to the development of novel sigma-2 receptor probes. These probes are useful for studying sigma-2 receptors in vitro, indicating potential applications in neurological research and drug development (Xu et al., 2005).
- Palladium-Catalyzed Domino Reactions : A method for the synthesis of 4-phenylquinazolinones via palladium-catalyzed domino reactions of o-aminobenzamides with benzyl alcohols in water showcases the chemical versatility of benzamide derivatives in constructing complex molecular architectures (Hikawa et al., 2012).
Therapeutic Potential and Mechanism of Action
- Antitumor Activity : Synthesized 3-benzyl-substituted-4(3H)-quinazolinones have demonstrated significant in vitro antitumor activity. This underscores the potential of benzamide derivatives in cancer therapy, with certain compounds showing broad-spectrum antitumor activity and selective action towards specific cancer cell lines (Al-Suwaidan et al., 2016).
- Local Anesthetic Activity : The evaluation of 1-aryltetrahydroisoquinoline alkaloid derivatives has revealed their potential as local anesthetics, indicating the therapeutic applications of benzamide derivatives in pain management. Acute toxicity studies and structure-toxicity relationships further guide the development of safer and more effective analgesic agents (Azamatov et al., 2023).
Pharmacological Screening and Drug Discovery
- Antioxidant Properties : Tetrandrine, a related benzylisoquinoline alkaloid, has been studied for its antioxidant properties and its ability to inhibit lipid peroxidation induced by quartz, which may provide insights into the development of antifibrotic treatments (Shi et al., 1995).
- PARP Inhibitors for Cancer Treatment : The synthesis and evaluation of 3-substituted benzamides and 5-substituted isoquinolin-1-ones as inhibitors of poly(ADP-ribose)polymerase (PARP) highlight the role of benzamide derivatives in enhancing the efficacy of radiotherapy and chemotherapy in cancer treatment (Watson et al., 1998).
安全和危害
The safety and hazards associated with this compound are not explicitly mentioned in the search results. As with any chemical compound, appropriate safety measures should be taken when handling and storing it3.
未来方向
The compound has potential applications in various fields of research and industry3. However, specific future directions or applications are not readily available from the current search results.
Please note that this analysis is based on the available search results and may not cover all aspects of the compound. For more detailed information, it is recommended to refer to scientific literature or consult with a chemical expert.
属性
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c1-17-12-18(2)14-21(13-17)25(29)26-22-9-10-23-20(15-22)8-11-24(28)27(23)16-19-6-4-3-5-7-19/h3-7,9-10,12-15H,8,11,16H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFLHRXZXPDHLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-N-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2696276.png)
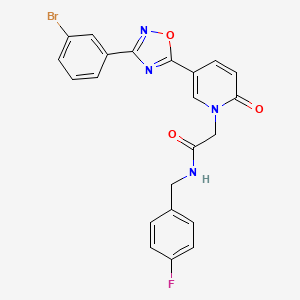
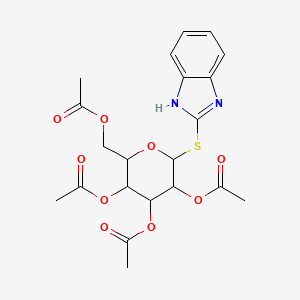
![N-(Oxolan-2-ylmethyl)-3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carboxamide](/img/structure/B2696283.png)
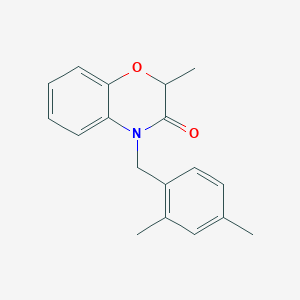
![[4-(2-Phenylethyl)-1,3-thiazol-2-yl]methanamine hydrochloride](/img/structure/B2696286.png)
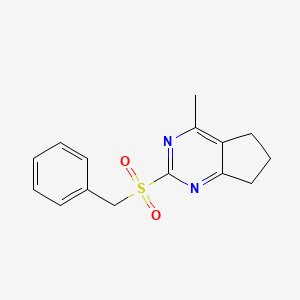

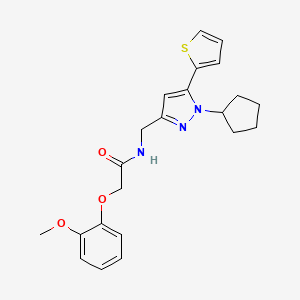
![4-[(E)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate](/img/structure/B2696293.png)
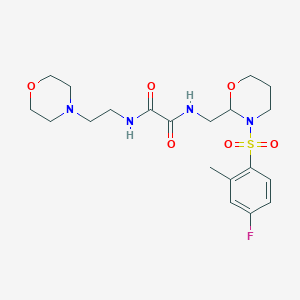
![ethyl N-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)glycinate](/img/structure/B2696295.png)

